molecular formula C42H81NO8 B3026323 N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35 CAS No. 145176-92-7

N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35

Cat. No.: B3026323
CAS No.: 145176-92-7
M. Wt: 763.3 g/mol
InChI Key: YMYQEDCYNANIPI-CLKFQYKCSA-N
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Description

“N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35” is a chemical compound with the molecular formula C47H89NO13 . It is also known by other names such as C17 Lactosylceramide (d18:1/17:0) and AKOS040756268 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a large number of atoms and functional groups . The molecule includes a lactose sugar unit attached to a long hydrocarbon chain with a terminal amide group . Unfortunately, a 3D structure could not be generated due to the large number of atoms and the flexibility of the molecule .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 876.2 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources .

Scientific Research Applications

Antioxidant Activity Research

The study of antioxidants is crucial in understanding how cells protect themselves against oxidative stress, which is implicated in various diseases and aging processes. Research on methods to determine antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, helps in identifying potential antioxidant compounds and their mechanisms of action. Compounds structurally similar to the one could be evaluated using these methods to determine their potential as antioxidants (Munteanu & Apetrei, 2021).

Cellular Protection and Regeneration

Research on compounds like chromones and their derivatives, which are known for their antioxidant and anti-inflammatory activities, indicates the potential for cellular protection and regeneration. These compounds can neutralize active oxygen and disrupt free radical processes, thereby delaying or inhibiting cellular impairment. Exploring similar activities in compounds like "N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35" could provide insights into their potential therapeutic applications (Yadav et al., 2014).

Drug Delivery and Biopolymer Research

The modification of biopolymers like xylan to produce ethers and esters with specific functional properties is a promising area of research. These modifications can lead to the development of novel materials with applications in drug delivery, highlighting the importance of understanding the chemical properties and reactivity of complex molecules like the one mentioned (Petzold-Welcke et al., 2014).

Hepatoprotective Effects

Studies on flavonol glycosides like Hyperoside (Hyp) show potential hepatoprotective, antiviral, anti-inflammatory, and anticancer activities, primarily through enhancing antioxidant responses. Investigating similar glycosylated compounds can contribute to the development of treatments for liver diseases and understanding the underlying mechanisms of action (Jang, 2022).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical compound, appropriate safety precautions should be taken when handling it.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuterio-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37+,39-,40-,41+,42+/m0/s1/i1D3,3D2,5D2,7D2,9D2,11D2,13D2,15D2,17D2,18D2,20D2,22D2,24D2,26D2,28D2,30D2,32D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYQEDCYNANIPI-CLKFQYKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H81NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35
Reactant of Route 2
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N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35
Reactant of Route 3
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N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35
Reactant of Route 4
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N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35
Reactant of Route 5
N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35
Reactant of Route 6
N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35

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